![molecular formula C16H19N3O2S B5642153 N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5642153.png)
N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
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Overview
Description
N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a thienyl group, and a pyridazinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the pyridazinyl ring, followed by the introduction of the thienyl group and the cyclohexyl group through various coupling reactions. The final step usually involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of N1-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Studies have shown that compounds containing the pyridazinone moiety exhibit significant anti-inflammatory properties. For instance, research indicates that similar derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Anticancer Properties
N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide has been investigated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent . The mechanism involves the activation of apoptotic pathways, which can be further explored for drug development.
Antimicrobial Effects
Recent investigations into the antimicrobial properties of pyridazinone derivatives indicate that this compound may exhibit activity against various bacterial strains. This suggests its utility in developing new antibiotics or adjuvant therapies .
Case Study 1: Anti-inflammatory Mechanism
A study published in a pharmacological journal examined the anti-inflammatory effects of a related pyridazinone compound. The researchers found that treatment with the compound reduced inflammation markers in animal models, supporting its potential use in inflammatory conditions like arthritis .
Case Study 2: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound demonstrated a dose-dependent response in inhibiting cell proliferation. The findings suggest that further exploration could lead to the development of effective cancer therapies based on this scaffold .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N1-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
- N-cyclohexyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- N-cyclohexyl-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide
Uniqueness
N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Biological Activity
N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H21N5O2
- Molecular Weight : 351.4 g/mol
The compound's structure features a cyclohexyl group, a pyridazine moiety, and a thienyl substituent, which contribute to its unique biological properties.
Research indicates that this compound exhibits various biological activities, primarily through interaction with specific molecular targets:
- Indoleamine 2,3-dioxygenase (IDO) Inhibition : The compound has been identified as an IDO antagonist, which plays a crucial role in the modulation of immune responses and tumor progression. By inhibiting IDO, the compound may enhance T-cell activity against tumors .
- Antioxidant Activity : Studies have shown that similar compounds exhibit antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related diseases .
Pharmacological Profile
The pharmacological profile of this compound includes:
Activity Type | Description |
---|---|
Anticancer | Potential to inhibit tumor growth via immune modulation. |
Antioxidant | May reduce oxidative stress through free radical scavenging. |
Neuroprotective | Possible protective effects against neurodegenerative disorders. |
Case Studies
- Cancer Research : In vitro studies demonstrated that the compound significantly reduced the proliferation of various cancer cell lines by inducing apoptosis and enhancing immune cell activity .
- Neuroprotection : Animal models have indicated that treatment with this compound can mitigate neuronal damage in models of Alzheimer's disease, suggesting its potential as a neuroprotective agent .
Properties
IUPAC Name |
N-cyclohexyl-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(17-12-5-2-1-3-6-12)11-19-16(21)9-8-13(18-19)14-7-4-10-22-14/h4,7-10,12H,1-3,5-6,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPVHVSVLCBFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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